

An In-depth Technical Guide to the Physicochemical Properties of Benzeneselenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneselenol (C₆H₅SeH), also known as **selenophenol** or phenylselenol, is an organoselenium compound that is the selenium analog of phenol.[1] This colorless, malodorous liquid serves as a pivotal reagent in organic synthesis and has garnered increasing interest in medicinal chemistry and drug development.[1][2] Its unique chemical properties, stemming from the presence of the selenol (-SeH) functional group, distinguish it from its sulfur and oxygen counterparts, thiophenol and phenol, respectively. The high acidity, potent nucleophilicity of its conjugate base, and facile redox behavior make benzeneselenol a versatile tool for introducing the phenylselenyl (PhSe) moiety into molecules and a subject of study for its biological activities.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties of benzeneselenol, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance, with a focus on its applications for researchers in chemistry and drug development.

Physicochemical Properties

Benzeneselenol is a colorless to pale yellow liquid with a notoriously foul odor.[4] It is sensitive to air and light, which can cause it to oxidize and develop a yellow coloration due to the



formation of its dimer, diphenyl diselenide.[1][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |
|----------------------------------|---|--------------|
| Molecular Formula | C ₆ H ₆ Se | [1][3] |
| Molar Mass | 157.07 g/mol | [3] |
| CAS Number | 645-96-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Extremely foul, characteristic | [1] |
| Density | 1.479 g/cm³ at 25 °C | [1] |
| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg | |
| 71-72 °C @ 18 mmHg | [1] | |
| 57-59 °C @ 8 mmHg | [5] | |
| рКа | 5.9 | [1] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. Dissolves in water upon addition of base. | [1][3] |
| Refractive Index (n20/D) | 1.616 | [1] |
| Dipole Moment | 1.1 D | [1][3] |
| Se-H Bond Dissociation Energy | 67 - 74 kcal/mol | [1] |

Spectral Properties

The structural features of benzeneselenol can be elucidated through various spectroscopic techniques. The key spectral data are summarized below.



| Spectroscopy | Key Peaks / Signals (Solvent: CDCl₃) | Reference(s) |
|--------------------------|--|--------------|
| ¹ H NMR | δ 7.44-7.47 (m, 2H, ortho-H), δ 7.22-7.25 (m, 3H, meta/para- H), δ 1.56 (s, 1H, Se-H) | [6] |
| ¹³ C NMR | δ 132.8, δ 129.3, δ 126.5, δ 124.5 | [6] |
| ⁷⁷ Se NMR | δ 144.1 (referenced to (PhSe) ₂) | [6] |
| FT-IR | C-H stretches (aromatic): 3100-3000 cm ⁻¹ , Ring modes: 1620-1400 cm ⁻¹ , C-H out-of- plane bend: 1000-700 cm ⁻¹ | [7] |
| Mass Spectrometry (HRMS) | m/z calculated for C ₆ H ₆ Se: 157.9635, found: 157.9612 | [6] |

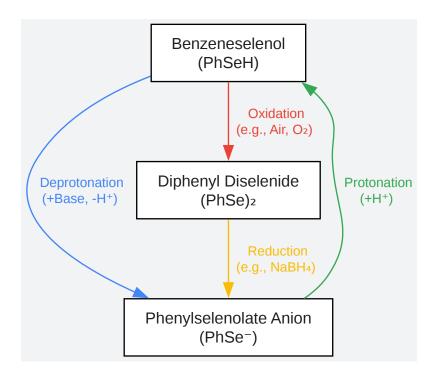
Synthesis and Reactivity

Benzeneselenol is highly reactive, primarily characterized by the acidity of the Se-H proton and its susceptibility to oxidation.

Acidity and Nucleophilicity: With a pKa of 5.9, benzeneselenol is approximately seven times more acidic than its sulfur analog, thiophenol.[1] Consequently, at a neutral pH, it exists predominantly in its ionized form as the phenylselenolate anion (PhSe⁻).[1] This anion is a potent nucleophile, readily participating in substitution reactions to introduce the phenylselenyl group into various molecules.[1][8]

Oxidation: Benzeneselenol is readily oxidized by atmospheric oxygen, a reaction driven by the relative weakness of the Se-H bond.[1] This oxidation yields diphenyl diselenide (Ph₂Se₂), a yellow solid.[1][8] The presence of diphenyl diselenide as an impurity is what typically imparts a yellow color to benzeneselenol samples.[1] This process is reversible; the diselenide can be reduced back to the selenol (or, more commonly, the selenolate) using reducing agents like sodium borohydride, followed by acidification.[1]





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Core chemical relationships of benzeneselenol.

Experimental Protocols

Caution: Benzeneselenol and related compounds are toxic, malodorous, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.[5]

Protocol 1: Synthesis from Phenylmagnesium Bromide and Selenium

This protocol is adapted from the procedure published in Organic Syntheses.[5][9]

Methodology:

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., dry nitrogen or
argon). The entire apparatus should be set up in subdued light, as selenium compounds can
be light-sensitive.[5]

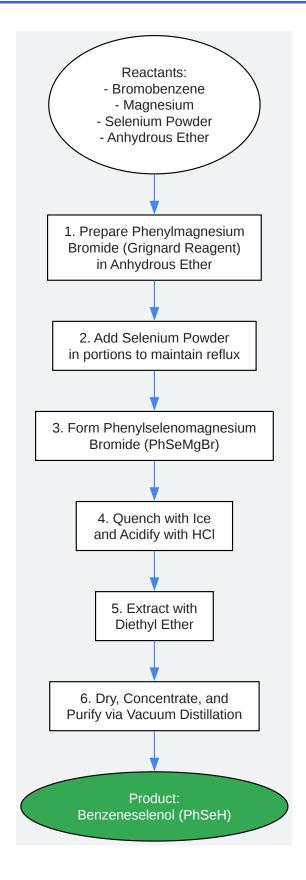
Foundational & Exploratory





- Grignard Reagent Preparation: Prepare phenylmagnesium bromide in the flask using standard methods from bromobenzene (1.0 mole equivalent) and magnesium turnings (1.0 mole equivalent) in anhydrous diethyl ether.[9]
- Reaction with Selenium: To the stirred Grignard reagent, add dry, powdered black selenium (0.96 mole equivalent) in portions at a rate that maintains a gentle reflux. The addition typically takes 15-30 minutes.[5][9]
- Completion of Reaction: After the selenium addition is complete, continue to stir the mixture and heat at reflux for an additional 30 minutes to form phenylselenomagnesium bromide (PhSeMgBr).[9]
- Hydrolysis/Workup: Cool the reaction mixture and pour it onto cracked ice (approx. 600 g per 0.5 mole scale). Carefully add concentrated hydrochloric acid with stirring until the mixture is acidic.[5]
- Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether.[5]
- Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the ether by rotary evaporation.[5]
- Purification: Purify the resulting crude benzeneselenol by vacuum distillation. Collect the fraction boiling at 57–59 °C/8 mmHg. The product is a water-white liquid that turns yellow on exposure to air.[5]





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Experimental workflow for benzeneselenol synthesis.



Protocol 2: In Situ Generation from Diphenyl Diselenide

Due to its instability and strong odor, benzeneselenol is often generated in situ for immediate use in subsequent reactions.[1]

Methodology:

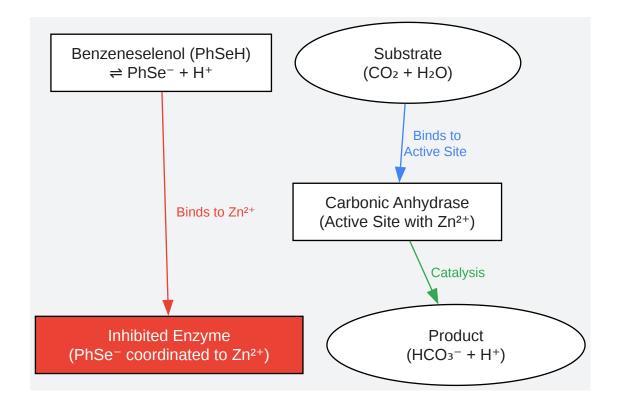
- Setup: In a flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mole equivalent) in a suitable solvent (e.g., ethanol or THF).
- Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 mole equivalents), portion-wise. The yellow color of the diselenide will fade, indicating the formation of the sodium phenylselenolate (PhSeNa) salt.
- Utilization: The resulting solution of the nucleophilic selenolate can be used directly for reactions like alkylations. Alternatively, careful acidification (e.g., with dilute HCl) at low temperature will generate benzeneselenol, which should be used without isolation.

Biological Activity and Relevance in Drug Development

The unique redox properties of the selenol group are central to its biological activity. In biological systems, the amino acid selenocysteine, which contains a selenol, is a key component of several antioxidant enzymes, including glutathione peroxidase and thioredoxin reductase.[10]

Enzyme Inhibition: Benzeneselenol and its derivatives have been identified as a novel class of carbonic anhydrase (CA) inhibitors.[11][12] Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[12] Studies, including X-ray crystallography, have shown that the selenol group can directly bind to the Zn(II) ion in the active site of CA isoforms, such as hCA I and hCA II, thereby inhibiting their catalytic activity. [12] This interaction is driven by the soft character of the selenium atom and the high nucleophilicity of the selenolate anion at physiological pH.[12]





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Mechanism of carbonic anhydrase inhibition by benzeneselenol.

Antioxidant and Pro-oxidant Activities: The redox cycle between selenols (RSeH), seleninic acids (RSeO₂H), and diselenides ((RSe)₂) is fundamental to the antioxidant activity of many organoselenium compounds. They can catalytically detoxify reactive oxygen species (ROS), such as hydrogen peroxide, mimicking the action of glutathione peroxidase.[13] This antioxidant potential makes organoselenium compounds, including structures related to benzeneselenol, interesting candidates for mitigating diseases associated with oxidative stress. [2]

Applications in Synthesis for Drug Discovery: Benzeneselenol and its derivatives, like diphenyl diselenide and benzeneselenenyl chloride, are widely used in organic synthesis to create complex molecules.[8][14] A key transformation is the oxidation of α -phenylseleno carbonyl compounds to form α,β -unsaturated systems, a common structural motif in bioactive molecules.[8] This utility makes benzeneselenol an important tool for medicinal chemists in the synthesis of novel therapeutic agents.[2]

Safety and Handling



Benzeneselenol is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[15] It is also very toxic to aquatic life.[15]

- Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[5]
 Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.
- Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
- Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5]

Conclusion

Benzeneselenol is a compound with a rich and versatile chemical profile. Its distinct physicochemical properties, particularly its acidity and ease of oxidation, make it a powerful reagent in synthetic organic chemistry. For drug development professionals, benzeneselenol is not only a tool for constructing complex molecular architectures but also a lead structure for designing novel enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrase. As research into the therapeutic potential of organoselenium compounds continues, a thorough understanding of the fundamental properties of benzeneselenol will remain essential for innovation in both chemical synthesis and medicinal chemistry.

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